6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid
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Overview
Description
Preparation Methods
The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid involves several steps. One common synthetic route includes the reaction of picolinic acid derivatives with cyclopropylamine and appropriate coupling agents under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid has significant potential in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The compound’s structure allows it to interact with zinc finger proteins, which play a crucial role in gene expression and cellular functions .
Comparison with Similar Compounds
6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler derivative with similar coordination chemistry properties.
Cyclopropylamine derivatives: Compounds with similar biological activities and synthetic routes.
Other picolinic acid derivatives: Compounds with varying substituents on the picolinic acid ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-12-7-8-12)11-4-1-3-10(9-11)13-5-2-6-14(18-13)16(20)21/h1-6,9,12H,7-8H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHBSUQIDFFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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